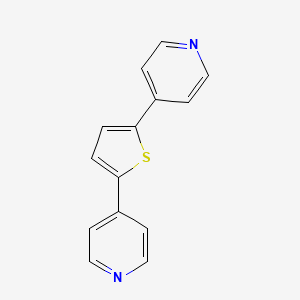

2,5-Di(pyridin-4-yl)thiophene

Description

BenchChem offers high-quality 2,5-Di(pyridin-4-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di(pyridin-4-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-pyridin-4-ylthiophen-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQPWBWBAUMDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Electronic & Physicochemical Profiling: 2,5-Di(pyridin-4-yl)thiophene vs. 2,5-Di(pyridin-4-yl)furan

Executive Summary: The Heteroatom Divergence

In the design of optoelectronic materials and supramolecular linkers (MOFs), the choice between a thiophene and a furan core is a critical decision point. While structurally isomorphic, 2,5-di(pyridin-4-yl)thiophene (DPT) and 2,5-di(pyridin-4-yl)furan (DPF) exhibit divergent electronic behaviors driven by the fundamental properties of the chalcogen heteroatom (Sulfur vs. Oxygen).

-

DPT (Thiophene Core): Characterized by superior charge transport (hole mobility), narrower HOMO-LUMO gaps, and enhanced stability. It is the preferred candidate for organic field-effect transistors (OFETs) and conductive coordination polymers.

-

DPF (Furan Core): Defined by high fluorescence quantum yields, wider band gaps, and greater solubility. It excels in light-emitting applications (OLEDs) and as a biodegradable linker in green chemistry.

This guide provides a technical deep-dive into their electronic structures, synthesis, and application potential.

Molecular Architecture & Electronic Structure

The substitution of Sulfur (S) with Oxygen (O) alters the aromaticity, electronegativity, and frontier molecular orbital (FMO) energies.

Atomistic Comparison

| Feature | 2,5-Di(pyridin-4-yl)thiophene (DPT) | 2,5-Di(pyridin-4-yl)furan (DPF) | Causality |

| Heteroatom | Sulfur (Period 3) | Oxygen (Period 2) | S is larger, more polarizable; O is highly electronegative. |

| Electronegativity | 2.58 (Pauling) | 3.44 (Pauling) | O pulls electron density from the ring, stabilizing the HOMO. |

| Aromaticity | High (Resonance Energy ~29 kcal/mol) | Moderate (Resonance Energy ~16 kcal/mol) | Thiophene has better orbital overlap ( |

| Planarity | High (S···N interactions possible) | Very High | Smaller O atom reduces steric clash with pyridyl rings. |

Frontier Molecular Orbitals (FMO)

The electronic band gap (

-

HOMO Level: DPF has a lower (more negative) HOMO than DPT due to the high electronegativity of oxygen. DPT is easier to oxidize (p-dope).

-

LUMO Level: DPT has a lower LUMO due to the ability of sulfur to stabilize negative charge (d-orbital participation is debated, but polarizability is key).

-

Band Gap: DPT typically exhibits a narrower band gap (

eV) compared to DPF (

Implication: DPT absorbs at longer wavelengths (Red-shifted) compared to the Blue-shifted DPF.

Photophysical Properties: The Heavy Atom Effect

A critical distinction for researchers in sensing and photonics is the emissive behavior.

Fluorescence Quantum Yield ( )

-

DPF (Furan): Exhibits high fluorescence (

in many solvents). The lack of heavy atoms minimizes non-radiative decay pathways. -

DPT (Thiophene): Exhibits lower fluorescence (

). The presence of Sulfur induces the Heavy Atom Effect , promoting Intersystem Crossing (ISC) from the Singlet (

Spectral Data Summary

| Property | DPT (Thiophene) | DPF (Furan) |

| ~330–350 nm (Bathochromic shift) | ~310–330 nm (Hypsochromic shift) | |

| ~400–450 nm (Weak) | ~380–420 nm (Strong) | |

| Stokes Shift | Moderate | Small to Moderate |

Experimental Protocols

Synthesis Workflows

Two primary pathways exist: Paal-Knorr Cyclization (from 1,4-diketones) and Palladium-Catalyzed Cross-Coupling (Stille/Suzuki).

Method A: Stille Coupling (Recommended for DPT)

Best for: High purity, modular synthesis of thiophene derivatives.

-

Reagents: 2,5-Dibromothiophene (1 eq), 4-(Trimethylstannyl)pyridine (2.2 eq), Pd(PPh

) -

Protocol:

-

Degas toluene with Argon for 30 mins.

-

Add reactants and catalyst in a Schlenk tube.

-

Reflux at 110°C for 24–48 hours under inert atmosphere.

-

Purification: Cool, filter through Celite, and recrystallize from CHCl

/Hexane.

-

-

Yield: Typically 70–85%.

Method B: Paal-Knorr Synthesis (Recommended for DPF)

Best for: Furan derivatives, avoiding toxic organotin reagents.

-

Reagents: 1,4-Di(pyridin-4-yl)butane-1,4-dione (1 eq), p-Toluenesulfonic acid (pTsOH) (cat.), Toluene or Acetic Anhydride.

-

Protocol:

-

Dissolve the 1,4-diketone in toluene.

-

Add catalytic pTsOH.[1]

-

Reflux with a Dean-Stark trap to remove water (driving force).

-

Purification: Neutralize with NaHCO

, wash with water, and recrystallize.

-

-

Yield: Typically 60–80%.

Diagram: Synthetic Logic Flow

Caption: Synthetic decision tree comparing Cross-Coupling for Thiophene (DPT) vs. Cyclodehydration for Furan (DPF).

Applications in Drug Development & Materials

While primarily materials science scaffolds, these molecules have translational relevance in bio-inorganic chemistry.

Metal-Organic Frameworks (MOFs)

Both molecules act as linear, ditopic "struts" (linkers) to form pillared-layer MOFs.

-

DPT-MOFs: Often show breathing behavior (structural flexibility) due to the S-atom allowing different packing modes. Used for gas storage (

, -

DPF-MOFs: Used in luminescent sensing . The high fluorescence of the furan core allows the MOF to act as a "turn-off" sensor for toxins (e.g., nitroaromatics) via photo-induced electron transfer (PET).

Biological Relevance[10]

-

Cation Sensing: The pyridyl nitrogens are excellent ligands for metal ions (

, -

DNA Binding: Planar, cationic derivatives (upon methylation of pyridines) can act as DNA intercalators. DPT derivatives generally show stronger binding affinity due to larger surface area for

-stacking.

References

-

Electronic Properties of Oligofurans vs Oligothiophenes: Gidron, O., et al. "Oligofurans: A New Class of Fluorescent Semiconductors." J. Am. Chem. Soc. 2010, 132, 7, 2148–2150.

-

Synthesis of 2,5-Di(pyridin-4-yl)thiophene (Stille Coupling): Mishra, A., et al. "Functionalized Thiophenes: Synthesis and Properties." Chem. Rev. 2009, 109, 3, 1141–1276.

-

Paal-Knorr Furan Synthesis Mechanisms: Amarnath, V., et al. "Intermediates in the Paal-Knorr Synthesis of Furans." J. Org.[2] Chem. 1995, 60, 301–307.

-

MOF Applications (Linker Properties): Li, M., et al. "Assembly of Metal–Organic Frameworks with Bulkier Thiophene-Based Linkers." Cryst. Growth Des. 2016, 16, 1.

- Turro, N. J. "Modern Molecular Photochemistry." University Science Books, 1991.

Sources

Unlocking the Electronic Landscape: A Technical Guide to the HOMO-LUMO Energy Levels of Thiophene-Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of thiophene-pyridine derivatives. These heterocyclic compounds are at the forefront of materials science and medicinal chemistry, with their electronic properties dictating their function in applications ranging from organic electronics to novel therapeutics.[1][2][3][4] Understanding and precisely tuning the HOMO-LUMO gap is paramount for rational molecular design and the development of next-generation technologies.

The Significance of Frontier Molecular Orbitals in Thiophene-Pyridine Derivatives

The electronic and optical properties of conjugated organic molecules, such as thiophene-pyridine derivatives, are fundamentally governed by their frontier molecular orbitals: the HOMO and the LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines the molecule's:

-

Electronic Excitations: The HOMO-LUMO gap corresponds to the energy required to excite an electron from the ground state to the first excited state, a process that can be initiated by the absorption of light.[5][6] This property is central to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Reactivity and Stability: A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically less favorable to add or remove electrons.[7][8][9] Conversely, a smaller gap suggests higher reactivity.

-

Charge Transport Characteristics: The absolute energies of the HOMO and LUMO levels are crucial for efficient charge injection and transport in organic field-effect transistors (OFETs).[10] The alignment of these energy levels with the work functions of electrodes is a key consideration in device engineering.

-

Biological Activity: In the context of drug development, the HOMO-LUMO gap can provide insights into a molecule's ability to participate in charge-transfer interactions with biological targets, influencing its pharmacodynamic and pharmacokinetic profiles.[11][12]

Thiophene, a sulfur-containing five-membered aromatic ring, is an electron-rich moiety, often serving as an electron donor.[13] In contrast, the nitrogen-containing six-membered pyridine ring is electron-deficient. The combination of these two heterocycles in a single molecular framework creates a donor-acceptor (D-A) system, the electronic properties of which can be finely tuned by altering the substitution pattern and the linkage between the rings.[14]

Methodologies for Determining HOMO-LUMO Energy Levels

A comprehensive understanding of the electronic structure of thiophene-pyridine derivatives necessitates a synergistic approach, combining theoretical calculations with experimental validation.

Computational Approaches: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the electronic properties of molecules.[11][15] These methods offer a balance between computational cost and accuracy, providing valuable insights into HOMO-LUMO energies, orbital distributions, and electronic transitions.

Causality Behind Method Selection:

-

Choice of Functional: The selection of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, are widely used and have been shown to provide reliable predictions for the electronic properties of organic molecules.[10][12]

-

Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed, offering a good compromise between accuracy and computational expense.[7][16] The inclusion of polarization and diffuse functions is important for accurately describing the electron distribution, particularly in molecules with heteroatoms.

Step-by-Step Computational Protocol (DFT):

-

Geometry Optimization: The first step is to obtain the ground-state equilibrium geometry of the molecule. This is typically performed using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)). This ensures that the subsequent electronic property calculations are performed on a realistic molecular structure.

-

Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Analysis of Results: The output of the calculation provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.

-

(Optional) TD-DFT for Excitation Energies: To simulate the UV-Vis absorption spectrum and gain a more direct comparison with experimental data, a TD-DFT calculation is performed.[17] This provides the excitation energies and oscillator strengths of the electronic transitions.

Workflow for Computational Determination of HOMO-LUMO Levels:

Caption: A typical workflow for the computational determination of HOMO-LUMO energy levels using DFT.

Experimental Techniques: Bridging Theory and Reality

Experimental measurements are crucial for validating computational predictions and providing a tangible understanding of the electronic properties of thiophene-pyridine derivatives.

Cyclic voltammetry is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials can be empirically related to the HOMO and LUMO energy levels.[18][19]

Causality Behind Experimental Choices:

-

Solvent and Supporting Electrolyte: A suitable solvent that can dissolve the analyte and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity are required. The choice of solvent can influence the measured potentials due to solvation effects.

-

Reference Electrode: The potentials are measured relative to a reference electrode. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard, as its redox potential is relatively stable across different solvents.[20]

-

Scan Rate: The scan rate affects the shape of the voltammogram and can be varied to investigate the reversibility of the redox processes.

Step-by-Step Experimental Protocol (CV):

-

Sample Preparation: Dissolve the thiophene-pyridine derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Record the cyclic voltammogram by sweeping the potential between the desired limits.

-

Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Calculation of HOMO and LUMO Levels: The HOMO and LUMO energies can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium couple[18][20]:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

Note: The value of 4.8 eV is an empirical factor representing the energy level of the Fc/Fc+ redox couple relative to the vacuum level. This value can vary slightly in the literature.[21][22]

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap.[5][23]

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is important as it can affect the absorption spectrum. A solvent that does not absorb in the region of interest and in which the compound is soluble is chosen.

-

Concentration: The concentration of the solution is adjusted to be within the linear range of the Beer-Lambert law.

Step-by-Step Experimental Protocol (UV-Vis):

-

Sample Preparation: Prepare a dilute solution of the thiophene-pyridine derivative in a suitable UV-transparent solvent (e.g., chloroform, THF).

-

Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

-

Calculation of the Optical Gap: The optical HOMO-LUMO gap (E_g^opt) is calculated using the following equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Interplay of Experimental and Computational Methods:

Caption: The complementary nature of computational and experimental methods in determining electronic properties.

Tuning the HOMO-LUMO Energy Levels of Thiophene-Pyridine Derivatives

A key advantage of thiophene-pyridine derivatives is the tunability of their electronic properties through synthetic modification. The strategic introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on either the thiophene or pyridine rings can significantly alter the HOMO and LUMO energy levels.[24][25]

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO level, resulting in a smaller HOMO-LUMO gap.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or haloalkyls decrease the electron density of the π-system. This typically leads to a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. The overall effect on the HOMO-LUMO gap depends on the specific substituent and its position.[26]

The position of the substituent on the pyridine ring also plays a crucial role in its electronic influence.[24][25]

Data Presentation: HOMO-LUMO Energies of Selected Thiophene-Pyridine Derivatives

The following table summarizes representative HOMO and LUMO energy levels for various thiophene-pyridine derivatives, highlighting the impact of structural modifications.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Poly(dipyridinyldiketopyrrolopyrrole-bithiazole) | -5.85 | -3.65 | 2.20 | CV | [27] |

| Poly(dipyridinyldiketopyrrolopyrrole-bithiophene) | -5.73 | -3.68 | 2.05 | CV | [27] |

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | DFT (B3LYP) | [11] |

| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 | DFT | [9] |

| Thiophene Sulfonamide Derivative 7 | - | - | 3.44 | DFT | [9] |

Note: The values presented are illustrative and can vary depending on the specific experimental or computational conditions.

Applications in Drug Development and Materials Science

The ability to rationally design thiophene-pyridine derivatives with tailored HOMO-LUMO energy levels has profound implications for various fields:

-

Organic Electronics: By tuning the HOMO-LUMO gap to match the solar spectrum, the efficiency of organic solar cells can be enhanced. Similarly, adjusting the energy levels to facilitate charge injection from electrodes is crucial for improving the performance of OLEDs and OFETs.[2]

-

Medicinal Chemistry: Thiophene and its derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs.[2][4] The electronic properties of these molecules, dictated by their HOMO-LUMO energies, can influence their interactions with biological targets and their metabolic stability.[12]

Conclusion

The HOMO-LUMO energy levels are fundamental parameters that dictate the electronic and optical properties of thiophene-pyridine derivatives. A comprehensive approach that combines the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy is essential for a thorough understanding of these systems. The ability to fine-tune the HOMO-LUMO gap through synthetic modifications provides a powerful strategy for the rational design of novel materials for organic electronics and for the development of new therapeutic agents.

References

-

Comparative Study of the Optoelectronic - MJFAS template. (n.d.). Retrieved from [Link]

-

Yang, J., Yang, L., Chen, Q., Guo, K., & Han, J.-M. (2021). Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. RSC Advances, 11(24), 14535-14541. Retrieved from [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]

-

The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. (2019). ResearchGate. Retrieved from [Link]

-

(PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Retrieved from [Link]

-

Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. (2025). ResearchGate. Retrieved from [Link]

-

Determination of HOMO-LUMO properties through CV : r/Chempros. (2025). Reddit. Retrieved from [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH. Retrieved from [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. Retrieved from [Link]

-

Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. (2026). American Chemical Society. Retrieved from [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed Central. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Basic Optical Properties of New p-Conjugated Thiophene-Pyridine Co-oligomers. (2005). Scilit. Retrieved from [Link]

-

What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? (2019). ResearchGate. Retrieved from [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (n.d.). ResearchGate. Retrieved from [Link]

-

Ultraviolet and visible spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Cyclic Voltammetry - HOMO and LUMO levels. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025). CCS Chemistry. Retrieved from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025). ResearchGate. Retrieved from [Link]

-

Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. (2025). ResearchGate. Retrieved from [Link]

-

UV-Vis Spectroscopy. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved from [Link]

-

UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]

-

Computational Investigation of the Tunability of HOMO- LUMO Levels and Band Gaps in Conducting Polymers. (2019). MSpace. Retrieved from [Link]

-

Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? (n.d.). NIH. Retrieved from [Link]

-

Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (n.d.). PubMed. Retrieved from [Link]

-

UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). ResearchGate. Retrieved from [Link]

-

Ultraviolet and Visible Spectroscopy. (n.d.). Oregon State University. Retrieved from [Link]

-

Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. (2021). Lupine Publishers. Retrieved from [Link]

Sources

- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 10. mjfas.utm.my [mjfas.utm.my]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 16. irjweb.com [irjweb.com]

- 17. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 18. prezi.com [prezi.com]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 24. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00779C [pubs.rsc.org]

A Technical Guide to the Solubility of 2,5-Di(pyridin-4-yl)thiophene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-Di(pyridin-4-yl)thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for handling this compound in a laboratory setting.

Introduction: The Significance of 2,5-Di(pyridin-4-yl)thiophene

2,5-Di(pyridin-4-yl)thiophene belongs to a class of thiophene derivatives that are integral to the development of novel therapeutic agents and functional organic materials.[2] Thiophene-containing molecules are known for their wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties.[2] The inclusion of pyridyl rings in the structure of 2,5-Di(pyridin-4-yl)thiophene introduces unique electronic and hydrogen-bonding capabilities, making its solubility profile a critical factor in its application, from drug delivery formulations to the synthesis of advanced polymers. Understanding the solubility of this compound is paramount for its effective use in various research and development endeavors.

Physicochemical Properties of 2,5-Di(pyridin-4-yl)thiophene

A foundational understanding of the physicochemical properties of 2,5-Di(pyridin-4-yl)thiophene is essential for predicting its solubility behavior. Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂S | PubChem[3] |

| Molecular Weight | 238.31 g/mol | PubChem[3] |

| XLogP3 | 2.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

The molecule's structure, featuring a central thiophene ring flanked by two pyridine rings, results in a relatively rigid and planar conformation. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors, and the overall molecule possesses a moderate level of polarity, as indicated by the XLogP3 value. These features are key determinants of its interaction with various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Role of Polarity

2,5-Di(pyridin-4-yl)thiophene can be classified as a polar aprotic molecule. The presence of nitrogen and sulfur heteroatoms induces a dipole moment. Therefore, it is expected to exhibit greater solubility in polar solvents compared to nonpolar solvents.

Intermolecular Forces

The primary intermolecular forces at play for 2,5-Di(pyridin-4-yl)thiophene are:

-

Dipole-Dipole Interactions: Arising from the permanent dipoles due to the electronegative N and S atoms.

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, allowing for interactions with protic solvents (e.g., alcohols).

-

π-π Stacking: The aromatic nature of the thiophene and pyridine rings allows for π-π stacking interactions, which can influence its solubility in aromatic solvents.

-

Van der Waals Forces: These are present in all molecules and will contribute to the overall solubility.

A solvent that can effectively engage in these types of interactions with 2,5-Di(pyridin-4-yl)thiophene is more likely to be a good solvent for it.

Predicted Solubility Profile of 2,5-Di(pyridin-4-yl)thiophene

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile of 2,5-Di(pyridin-4-yl)thiophene in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental validation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Good dipole-dipole interactions.[5] |

| Chloroform | Polar Aprotic | Moderate | Good dipole-dipole interactions.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Dipole-dipole interactions and potential for some hydrogen bonding.[5] |

| Acetone | Polar Aprotic | Moderate to Low | Moderate dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Moderate dipole-dipole interactions.[5] |

| Methanol | Polar Protic | Low | Hydrogen bonding is possible, but the non-polar hydrocarbon backbone may limit solubility. |

| Ethanol | Polar Protic | Low | Similar to methanol. |

| Toluene | Nonpolar Aromatic | Low | Potential for π-π stacking, but polarity mismatch is significant. |

| Hexane | Nonpolar | Very Low | Significant polarity mismatch. |

| Water | Polar Protic | Insoluble | Despite being polar, the large non-polar surface area of the molecule is expected to make it insoluble in water.[6] |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2,5-Di(pyridin-4-yl)thiophene.

Materials and Equipment

-

2,5-Di(pyridin-4-yl)thiophene (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,5-Di(pyridin-4-yl)thiophene into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The system should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 2,5-Di(pyridin-4-yl)thiophene in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Self-Validating System and Controls

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, 48 hours) until the measured concentration remains constant.

-

Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent. The temperature of the shaker or water bath should be monitored throughout the experiment.

-

Purity of Compound and Solvents: The purity of 2,5-Di(pyridin-4-yl)thiophene and the solvents used should be of high grade to avoid any interference with the solubility measurement.

-

Instrument Calibration: The analytical instrument (HPLC or UV-Vis spectrophotometer) must be properly calibrated with standard solutions of the compound to ensure accurate quantification.

Practical Implications for Researchers

A thorough understanding of the solubility of 2,5-Di(pyridin-4-yl)thiophene is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for the synthesis and modification of this compound. For instance, a solvent in which the reactants are soluble but the product is less soluble can facilitate purification by precipitation.

-

Purification: Choosing suitable solvent systems for recrystallization or chromatography to obtain the compound in high purity.

-

Biological Assays: Preparing stock solutions and dilutions for in vitro and in vivo studies. The choice of solvent (e.g., DMSO) and the final concentration are critical for avoiding solvent-induced artifacts and ensuring the compound remains in solution.

-

Formulation Development: For drug development applications, identifying suitable solvents is the first step towards developing stable and bioavailable formulations.

Conclusion

This technical guide has provided a detailed overview of the solubility of 2,5-Di(pyridin-4-yl)thiophene in organic solvents. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol for accurate determination, researchers can confidently handle and utilize this important heterocyclic compound in their work. The provided insights into its solubility behavior will aid in optimizing experimental conditions, leading to more efficient and reliable outcomes in both chemical synthesis and biological applications.

References

-

PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]6]

-

MDPI. (n.d.). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Retrieved February 5, 2026, from [Link]5]

-

ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. American Chemical Society. Retrieved February 5, 2026, from [Link]]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 5, 2026, from [Link]4]

-

PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]1]

-

PubChem. (n.d.). 2,5-Di(pyridin-4-yl)thiophene. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]3]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]]

-

ResearchGate. (2018, December 4). Therapeutic importance of synthetic thiophene. Retrieved February 5, 2026, from [Link]2]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Di(pyridin-4-yl)thiophene | C14H10N2S | CID 5250438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability of Thiophene-Bridged Dipyridyl Linkers: A Technical Analysis

Topic: Thermal Stability of Thiophene-Bridged Dipyridyl Linkers Content Type: In-Depth Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals[1]

Executive Summary

Thiophene-bridged dipyridyl linkers, particularly 2,5-bis(4-pyridyl)thiophene (2,5-BPT) and its derivatives, represent a critical class of ligands in the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Their unique V-shaped or linear geometries, combined with the electron-rich thiophene core, offer distinct advantages over traditional benzene-based linkers, including enhanced photoluminescence and tunable pore sizes.[1]

For drug development professionals and material scientists, the thermal stability of these linkers is the gatekeeping property that determines their viability in:

-

High-temperature activation processes required for porous material synthesis.[1]

-

Sterilization protocols for drug delivery vehicles.

-

Operational integrity in optoelectronic devices.

This guide provides a rigorous analysis of the thermal behavior of these linkers, supported by experimental protocols and mechanistic insights.

Molecular Architecture & Design Logic

The Thiophene Advantage

Unlike the inert benzene ring in 4,4'-bipyridine, the thiophene bridge introduces two critical features:

-

Electronic Modulation: The sulfur atom donates electron density into the

-system, lowering the HOMO-LUMO gap. This is crucial for applications requiring charge transfer (e.g., luminescent sensors).[1] -

Geometric Angulation: The C-S-C bond angle (

) in thiophene induces a natural curvature (approx. 148^\circ between pyridyl vectors in 2,5-substitution), preventing the formation of overly dense packing and facilitating the formation of helical or porous architectures.

Structure-Property Relationship (DOT Diagram)

The following diagram illustrates how structural modifications to the thiophene core influence thermal and physical properties.

Figure 1: Interplay between molecular design elements and resulting physicochemical properties.

Thermal Stability Analysis

Decomposition Mechanisms

The thermal degradation of thiophene-bridged dipyridyls typically follows a two-stage mechanism:

-

Desolvation (80°C – 150°C): Loss of lattice solvent molecules (water, DMF, ethanol) trapped within the crystal lattice.[1] This is reversible and does not affect the linker integrity.[1]

-

Ligand Decomposition (300°C – 450°C): The irreversible breakdown of the covalent bonds.[1]

-

C-S Bond Cleavage: The weakest point is often the C-S bond of the thiophene ring.

-

Pyridyl Fragmentation: At higher temperatures (>400°C), the pyridyl rings detach or fragment.[1]

-

Comparative Thermal Data

The following table summarizes the decomposition temperatures (

| Linker / Complex | Structure Type | Key Insight | ||

| 2,5-bis(4-pyridyl)thiophene | Rigid Linear/Bent | ~320°C | 380°C (Zn-MOF) | High stability due to extended conjugation. |

| Dithienylethene (DTE) derivs. | Photochromic Switch | ~280°C | 300°C | Methyl groups at reactive carbons slightly lower |

| Thiophene-2,5-dicarboxylate | Anionic Linker | ~350°C | >400°C (Ln-MOF) | Carboxylate coordination significantly boosts thermal limit.[1] |

Note: MOFs generally exhibit higher thermal stability than the free linker due to the "rigidification" effect of metal coordination.

Experimental Protocols

Synthesis of 2,5-bis(4-pyridyl)thiophene

Cauality: We utilize the Stille Coupling or Suzuki-Miyaura Coupling over direct condensation to ensure regiospecificity and high purity, which is critical for obtaining defect-free crystalline materials.[1]

Protocol (Suzuki Method):

-

Reagents: 2,5-dibromothiophene (1.0 eq), 4-pyridylboronic acid (2.5 eq),

(5 mol%), -

Solvent System: DME/Water or Toluene/Ethanol/Water (degassed).[1] Reason: Biphasic systems dissolve inorganic bases while solvating organic reactants.[1]

-

Reaction: Reflux at 90°C for 24–48 hours under

. -

Purification: Cool, filter precipitate, wash with water/ether.[1] Recrystallize from ethanol/DMF.

-

Validation:

NMR (look for pyridyl doublets at

Thermal Gravimetric Analysis (TGA) Workflow

To accurately determine thermal stability, a rigorous TGA protocol is required to distinguish between solvent loss and ligand degradation.[1]

Figure 2: Step-by-step TGA workflow for distinguishing solvate loss from framework decomposition.

Critical Step Explanation:

-

Isothermal Hold (Step 4): Many researchers skip this.[1] Holding at 120°C ensures complete removal of lattice water/solvent.[1] If skipped, the solvent weight loss curve might overlap with the onset of decomposition, leading to an underestimation of the true

.

Applications in Drug Development & Materials

MOFs for Drug Delivery

The high thermal stability of thiophene-bridged MOFs allows them to withstand autoclaving (121°C), a mandatory sterilization step for injectable drug carriers.[1]

-

Mechanism: The thiophene linker forms large, stable pores capable of encapsulating chemotherapeutics (e.g., Doxorubicin).[1]

-

Release: The sulfur atom can be targeted for cleavage by specific biological stimuli (ROS-responsive degradation), allowing controlled release.[1]

Luminescent Sensors

Thiophene-based CPs exhibit strong fluorescence.[1] Thermal stability ensures these sensors can operate in harsh industrial environments (e.g., smokestack monitoring) without photobleaching or thermal quenching.[1]

References

-

Luminescent Lanthanide MOFs: Synthesis and thermal stability of thiophene-2,5-dicarboxylate frameworks stable up to 400°C. Source:

-

Thiophene-Based Copolymers: Thermal decomposition analysis of thiophene-bridged polymers showing stability >380°C. Source:

-

Coordination Polymers: Zn(II) coordination polymers with amide-thiophene-derived bis-pyridyl ligands.[1][2] Source:

-

Diarylethene Stability: Thermal stability and fatigue resistance of thiophene-bridged photochromic systems.[1] Source:

-

Thiophene in Medicinal Chemistry: Review of thiophene pharmacophores and bioisosterism. Source:

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2,5-di(pyridin-4-yl)thiophene via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2,5-di(pyridin-4-yl)thiophene, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured to provide not only a step-by-step methodology but also to delve into the rationale behind the experimental choices, ensuring a thorough understanding of the reaction for both experienced researchers and those new to cross-coupling chemistry. The protocol is designed to be a self-validating system, with integrated troubleshooting advice to address common challenges encountered in Suzuki-Miyaura couplings, particularly those involving heteroaromatic substrates.

Introduction

2,5-di(pyridin-4-yl)thiophene is a heteroaromatic compound of significant interest due to its rigid, planar structure and the presence of nitrogen atoms which can act as hydrogen bond acceptors or sites for coordination to metal centers. These features make it an attractive scaffold for the development of novel pharmaceuticals, organic electronics, and metal-organic frameworks (MOFs). The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[2] This application note details a reliable protocol for the synthesis of 2,5-di(pyridin-4-yl)thiophene from 2,5-dibromothiophene and pyridine-4-boronic acid, leveraging the power of the Suzuki-Miyaura coupling.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2,5-dibromothiophene) to form a Pd(II) complex. This is often the rate-determining step.[3]

-

Transmetalation: The organic group from the organoboron species (pyridine-4-boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol

This protocol is designed for the synthesis of 2,5-di(pyridin-4-yl)thiophene on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.94 | 242 mg | 1.0 | Aryl dihalide |

| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 307 mg | 2.5 | Organoboron reagent |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 553 mg | 4.0 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 15 mL | - | Solvent |

| Water (degassed) | H₂O | 18.02 | 5 mL | - | Co-solvent |

Equipment

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert gas supply (argon or nitrogen) with a manifold

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 2,5-di(pyridin-4-yl)thiophene.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 mmol, 242 mg), pyridine-4-boronic acid (2.5 mmol, 307 mg), potassium carbonate (4.0 mmol, 553 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The solution will typically turn dark.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,5-di(pyridin-4-yl)thiophene as a solid.

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[5]

-

Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[6] The use of a base is crucial for the activation of the boronic acid.[1]

-

Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[7]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.[8] Therefore, maintaining an inert atmosphere is critical for reproducible results.

Characterization of 2,5-di(pyridin-4-yl)thiophene

The identity and purity of the synthesized 2,5-di(pyridin-4-yl)thiophene should be confirmed by standard analytical techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,5-di(pyridin-4-yl)thiophene is expected to be symmetrical. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine rings and the electron-donating nature of the thiophene ring.

-

Pyridine Protons: Two sets of doublets are expected for the pyridine protons. The protons ortho to the nitrogen (H-2' and H-6') will appear as a doublet downfield, while the protons meta to the nitrogen (H-3' and H-5') will appear as a doublet upfield.

-

Thiophene Protons: A singlet is expected for the two equivalent protons on the thiophene ring (H-3 and H-4).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

-

Pyridine Carbons: Four distinct signals are expected for the pyridine carbons.

-

Thiophene Carbons: Two signals are expected for the thiophene carbons: one for the carbon atoms attached to the pyridine rings (C-2 and C-5) and another for the unsubstituted carbon atoms (C-3 and C-4).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The expected exact mass for the protonated molecule [M+H]⁺ is 239.0643.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Impure reagents or solvents- Insufficient heating | - Use a fresh batch of catalyst.- Ensure all reagents are pure and solvents are properly degassed.- Increase the reaction temperature in increments of 10 °C.[8] |

| Formation of homocoupled byproducts | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas the reaction mixture.- Ensure the base is fully dissolved and active. |

| Dehalogenation of starting material | - Presence of protic impurities | - Use anhydrous solvents and reagents. |

| Protodeboronation of boronic acid | - Prolonged reaction times at high temperatures- Excess water | - Monitor the reaction closely and stop it once the starting material is consumed.- Use the minimum amount of water necessary to dissolve the base.[8] |

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 2,5-di(pyridin-4-yl)thiophene. The protocol detailed in this application note provides a solid foundation for the successful preparation of this valuable compound. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively troubleshoot and adapt this procedure for their specific needs. The self-validating nature of this protocol, combined with the provided characterization guidance, ensures the synthesis of high-purity 2,5-di(pyridin-4-yl)thiophene for applications in drug discovery and materials science.

References

-

Carcenac, Y., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9236-9245. Available at: [Link]

-

Botteselle, G. V., et al. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Australian Journal of Chemistry, 61(11), 870-873. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(1), 103-109. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Al-Majid, A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469. Available at: [Link]

-

Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2291. Available at: [Link]

-

PubChem. (n.d.). 2,5-Di(pyridin-4-yl)thiophene. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

-

Iqbal, N., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2975. Available at: [Link]

-

Di Mola, A., et al. (2024). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Molbank, 2024(2), M1817. Available at: [Link]

-

ResearchGate. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Available at: [Link]

-

ResearchGate. (2024). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Available at: [Link]

-

Wikipedia. (2024, January 29). Suzuki reaction. In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2228-2237. Available at: [Link]

-

Mondal, S., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

-

Li, C., et al. (2024). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

-

Wintner, C. E. (2021). Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv. Available at: [Link]

-

Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (2006). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

-

ChemOrgChem. (2023, October 2). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,5-Di(pyridin-4-yl)thiophene | C14H10N2S | CID 5250438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mastering the Crystallization of Zn(II) and Cu(II) Thiophene-Pyridine Complexes: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

The controlled crystallization of metal-organic complexes is a critical bottleneck in the fields of materials science and drug development. The precise three-dimensional arrangement of atoms within a crystal lattice dictates the material's physicochemical properties, including its catalytic activity, sorption capabilities, optical and magnetic behavior, and, crucially for pharmaceuticals, its bioavailability and efficacy. This guide provides an in-depth exploration of the techniques and underlying principles for growing high-quality single crystals of Zinc(II) and Copper(II) complexes with thiophene-pyridine based ligands. These complexes are of significant interest due to the versatile coordination chemistry afforded by the combination of the sulfur-containing thiophene and the nitrogen-containing pyridine moieties, leading to a rich variety of structural motifs and potential applications.

This document moves beyond a simple recitation of protocols. It is designed to equip the researcher with the conceptual framework necessary to troubleshoot and rationally design crystallization experiments. We will delve into the causality behind experimental choices, from the selection of metal precursors and solvent systems to the subtle art of controlling nucleation and crystal growth.

The Foundation: Understanding the Coordination Landscape

The successful crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes hinges on a fundamental understanding of the coordination preferences of the metal ions and the nature of the ligands.

-

Zn(II): The Flexible Coordinator. As a d10 metal ion, Zn(II) does not have crystal field stabilization energy, which results in a high degree of coordination flexibility. It can readily adopt various geometries, most commonly tetrahedral and octahedral, but five-coordinate geometries are also prevalent.[1][2] This flexibility can be both an advantage and a challenge. While it allows for the formation of diverse structural topologies, it can also lead to the formation of multiple species in solution, hindering the growth of a single, well-ordered crystalline phase.

-

Cu(II): The Jahn-Teller Effect in Action. The d9 configuration of Cu(II) often leads to distorted coordination geometries due to the Jahn-Teller effect. Square planar and tetragonally distorted octahedral geometries are common.[3][4] This inherent preference for distortion can be a powerful tool in crystal engineering, directing the assembly of specific supramolecular architectures.

-

Thiophene-Pyridine Ligands: A Symphony of Donors. The combination of a "soft" sulfur donor from the thiophene ring and a "hard" nitrogen donor from the pyridine ring provides a rich coordination environment. The specific linkage and functionalization of these two moieties will dictate the ligand's bite angle, flexibility, and overall electronic properties, all of which profoundly influence the final crystal structure. Ligands can be designed to be bidentate, tridentate, or even higher denticity, leading to the formation of discrete molecules, 1D chains, 2D layers, or 3D metal-organic frameworks (MOFs).[5][6]

Strategic Approaches to Crystallization

The journey from a solution of metal salts and ligands to well-diffracting single crystals is a process of controlled supersaturation. The goal is to guide the system towards slow nucleation and subsequent growth, avoiding the rapid precipitation that leads to amorphous powders or microcrystalline materials unsuitable for single-crystal X-ray diffraction.[7] The three primary techniques employed for the crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes are Slow Evaporation, Liquid/Vapor Diffusion, and Solvothermal/Hydrothermal Synthesis.

Figure 1: General workflow for the synthesis and crystallization of metal-organic complexes.

I. Slow Evaporation: The Simplest Path to Supersaturation

This technique is often the first approach due to its simplicity. A solution of the complex is prepared, filtered to remove any particulate matter, and left undisturbed in a container with a loose-fitting cover, allowing the solvent to evaporate slowly over days or even weeks.

Causality Behind the Method: The gradual removal of the solvent increases the concentration of the complex, eventually reaching a state of supersaturation that initiates nucleation and crystal growth. The rate of evaporation is a critical parameter; too fast, and an amorphous powder will precipitate.

Protocol: Slow Evaporation for a [Zn(L)Cl₂] Complex (L = Thiophene-Pyridine Ligand)

-

Reagent Preparation:

-

Prepare a 0.1 M solution of the thiophene-pyridine ligand (L) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a 0.1 M solution of Zinc(II) chloride (ZnCl₂) in the same solvent.

-

-

Synthesis of the Complex:

-

In a clean glass vial, combine 1 mL of the ZnCl₂ solution with 1 mL of the ligand solution (1:1 molar ratio).

-

Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.

-

-

Crystallization Setup:

-

Filter the resulting solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 4 mL scintillation vial).

-

Cover the vial with a piece of paraffin film or aluminum foil.

-

Pierce the covering with a needle to create a small opening, allowing for slow evaporation. The size of the opening can be adjusted to control the evaporation rate.

-

Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.

-

-

Monitoring and Harvesting:

-

Monitor the vial periodically for the formation of crystals. This can take anywhere from a few days to several weeks.

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the supernatant.

-

Wash the crystals with a small amount of a solvent in which the complex is sparingly soluble (e.g., diethyl ether) to remove any residual mother liquor.

-

Dry the crystals under a gentle stream of air or in a desiccator.

-

Table 1: Troubleshooting Slow Evaporation

| Observation | Potential Cause | Suggested Action |

| Amorphous Powder | Evaporation is too fast; solution is too concentrated. | Reduce the size of the opening in the vial cover; dilute the initial solution. |

| Oil Formation | The complex is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture where the complex has lower solubility. |

| No Crystals Form | The solution is not reaching supersaturation. | Allow more solvent to evaporate; start with a more concentrated solution. |

| Many Small Crystals | Nucleation is too rapid. | Slow down the evaporation rate; try a different solvent system. |

II. Liquid/Vapor Diffusion: A More Controlled Approach

Diffusion techniques offer a finer level of control over the rate of supersaturation. In these methods, a solution of the complex is brought into contact with an "anti-solvent" in which the complex is insoluble. The gradual mixing of the solvent and anti-solvent reduces the solubility of the complex, leading to crystallization.

Causality Behind the Method: The slow diffusion of the anti-solvent into the solution of the complex creates a gentle and localized supersaturation at the interface of the two liquids (in liquid-liquid diffusion) or as the anti-solvent vapor dissolves into the solution (in vapor diffusion). This slow change in solubility promotes the growth of larger, more ordered crystals.

Protocol: Vapor Diffusion for a [Cu(L)(NO₃)₂] Complex (L = Thiophene-Pyridine Ligand)

-

Reagent and Solution Preparation:

-

Synthesize the [Cu(L)(NO₃)₂] complex as described in the slow evaporation protocol, using Cu(NO₃)₂·3H₂O as the metal source and a polar solvent in which the complex is soluble (e.g., N,N-dimethylformamide - DMF).

-

-

Crystallization Setup:

-

Place approximately 2-3 mL of an anti-solvent (e.g., diethyl ether, pentane, or chloroform) in the bottom of a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). The anti-solvent should be more volatile than the solvent used to dissolve the complex.

-

Pipette about 0.5 mL of the filtered complex solution into a smaller, open vial (e.g., a 2 mL vial).

-

Carefully place the smaller vial containing the complex solution inside the larger container with the anti-solvent, ensuring the two liquids do not mix directly.

-

Seal the larger container tightly.

-

-

Mechanism of Crystallization:

-

The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the complex solution in the inner vial.

-

As the concentration of the anti-solvent in the complex solution increases, the solubility of the complex decreases, leading to crystallization.

-

-

Monitoring and Harvesting:

-

Leave the setup undisturbed in a stable environment. Crystal growth can take several days to a few weeks.

-

Once crystals of suitable size and quality are observed, carefully open the container and harvest the crystals as previously described.

-

Figure 2: Schematic of a vapor diffusion crystallization setup.

III. Solvothermal/Hydrothermal Synthesis: Crystallization Under Pressure

For complexes that are sparingly soluble or require higher energy input to form a crystalline lattice, solvothermal (using organic solvents) or hydrothermal (using water) methods are employed. These reactions are carried out in sealed vessels at temperatures above the boiling point of the solvent, leading to increased pressure.

Causality Behind the Method: The elevated temperature increases the solubility of the reactants, facilitating the formation of the complex and promoting the growth of a thermodynamically stable crystalline phase. The slow cooling of the reaction vessel allows for a gradual decrease in solubility, leading to the formation of high-quality crystals. This method is particularly useful for the synthesis of robust coordination polymers and MOFs.[5][8][9][10]

Protocol: Hydrothermal Synthesis of a Zn(II)-Thiophene-Pyridine Coordination Polymer

-

Reagents:

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

A bifunctional thiophene-pyridine ligand with carboxylic acid groups (e.g., 4'-(thiophen-2-yl)-[2,2'-bipyridine]-6-carboxylic acid)

-

Deionized water

-

A suitable organic co-solvent if needed (e.g., DMF, ethanol)

-

-

Reaction Setup:

-

In a Teflon-lined stainless steel autoclave, combine the Zn(II) salt and the ligand in a 1:1 molar ratio.

-

Add a mixture of deionized water and the co-solvent (e.g., a 1:1 v/v mixture). The total volume should not exceed 50-70% of the autoclave's capacity to allow for pressure buildup.

-

Seal the autoclave tightly.

-

-

Reaction and Crystallization:

-

Place the autoclave in a programmable oven.

-

Heat the oven to a specific temperature (typically between 120°C and 180°C) over a period of a few hours.

-

Hold the temperature constant for 24 to 72 hours.

-

Slowly cool the oven back to room temperature over 12 to 24 hours. A slow cooling rate is crucial for obtaining large, well-formed crystals.

-

-

Product Isolation:

-

Once the autoclave has cooled to room temperature, carefully open it in a fume hood.

-

Collect the crystalline product by filtration.

-

Wash the crystals with water and then with a low-boiling organic solvent like ethanol or acetone to remove any unreacted starting materials.

-

Dry the product in air or in a vacuum oven at a moderate temperature (e.g., 60-80°C).

-

Table 2: Key Parameters in Solvothermal/Hydrothermal Synthesis

| Parameter | Influence on Crystallization |

| Temperature | Affects the solubility of reactants and the kinetics of crystal growth. Higher temperatures can lead to denser phases. |

| Time | Allows for the reaction to reach equilibrium and for the crystals to grow to a suitable size. |

| Solvent System | The polarity and coordinating ability of the solvent can influence the final structure.[3] |

| pH | Can affect the deprotonation state of the ligand and the coordination of the metal ion. |

| Metal Salt Anion | The counter-ion of the metal salt can sometimes be incorporated into the final structure or influence the coordination geometry.[11] |

Characterization: Validating Your Success

The ultimate confirmation of a successful crystallization experiment for these types of complexes is single-crystal X-ray diffraction (SC-XRD).[7] This technique provides the precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous determination of the molecular structure and the packing of the molecules in the crystal lattice.

Concluding Remarks for the Practicing Scientist

The crystallization of Zn(II) and Cu(II) thiophene-pyridine complexes is a multifaceted process that requires a blend of systematic screening and a strong foundational understanding of coordination chemistry and crystal growth principles. There is no single "magic bullet" protocol; success often lies in the iterative optimization of the parameters discussed in this guide. By carefully considering the nature of the metal ion and the ligand, and by methodically exploring the crystallization techniques of slow evaporation, diffusion, and solvothermal synthesis, researchers can significantly increase their chances of obtaining high-quality single crystals. These crystals are the gateway to a deeper understanding of the structure-property relationships that govern the performance of these fascinating materials in applications ranging from catalysis to medicinal chemistry.

References

-

May, N. V., et al. (2019). Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 833–839. Available at: [Link]

-